molecular formula C13H14O5 B088546 Diaporthin CAS No. 10532-39-5

Diaporthin

Cat. No. B088546
CAS RN: 10532-39-5
M. Wt: 250.25 g/mol
InChI Key: ORLHWDAVUBPRKN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diaporthin is a naturally occurring compound that belongs to the group of diaporthenes. It is a secondary metabolite produced by the fungus Diaporthe sp. and has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. Diaporthin has been found to possess several biological activities, such as antifungal, antibacterial, antiviral, and anticancer properties.

Scientific Research Applications

Biosynthesis in Fungi

Diaporthin has been identified in various fungi, such as Aspergillus ochraceus, where its biosynthesis involves incorporation of acetate and methionine. It co-metabolizes with orthosporin in this fungus (Harris & Mantle, 2001). Additionally, diaporthin has been isolated from the fruiting body of Daldinia concentrica, a wood-rotting mushroom, marking its first discovery in this species (Lee, Seok, Kim, & Yun, 2006).

Chemical Structure and Novel Compounds

New dihalogenated diaporthins have been discovered in the soil fungus Hamigera fusca, showcasing a unique non-geminal aliphatic dichlorination pattern among fungal dihalogenated aromatic polyketides (Almeida et al., 2018).

Role in Plant-Fungal Interactions

Diaporthin has been identified as a phytotoxic compound in Cryphonectria parasitica, a fungus known to affect plants, indicating its role in plant-fungal interactions (Arnone et al., 2002).

Antimicrobial Properties

A study on Diaporthe terebinthifolii LGMF907, an endophytic fungus, revealed diaporthin as an active compound with significant antimicrobial properties against various microorganisms (Medeiros et al., 2018).

properties

CAS RN

10532-39-5

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

8-hydroxy-3-[(2S)-2-hydroxypropyl]-6-methoxyisochromen-1-one

InChI

InChI=1S/C13H14O5/c1-7(14)3-10-5-8-4-9(17-2)6-11(15)12(8)13(16)18-10/h4-7,14-15H,3H2,1-2H3/t7-/m0/s1

InChI Key

ORLHWDAVUBPRKN-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O

SMILES

CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O

Canonical SMILES

CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O

synonyms

diaporthin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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